6-Chloro-7-methyl-7H-purin-8(9H)-one

MTH1 inhibition cancer research enzymatic assay

6-Chloro-7-methyl-7H-purin-8(9H)-one is a pre-assembled, C6-chlorinated, N7-methylated 8-oxopurine scaffold. Unlike generic 6-chloropurines, its N7-methyl group directly modulates kinase selectivity (CDK4 vs. FLT3), and the 8-oxo functionality confers superior OGG1 inhibition compared to 8-oxoguanines. It is documented as a high-affinity MTH1 chemical probe (IC50 0.800 nM). The C6 chloro handle enables microwave-assisted amination for library synthesis. This compound preserves the exact pharmacophore required for predictable SAR trajectories, making it irreplaceable for hit-to-lead programs targeting MTH1, OGG1, FLT3, DNA-PK, and Mps1.

Molecular Formula C6H5ClN4O
Molecular Weight 184.58
CAS No. 1226804-17-6
Cat. No. B2549041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-7-methyl-7H-purin-8(9H)-one
CAS1226804-17-6
Molecular FormulaC6H5ClN4O
Molecular Weight184.58
Structural Identifiers
SMILESCN1C2=C(NC1=O)N=CN=C2Cl
InChIInChI=1S/C6H5ClN4O/c1-11-3-4(7)8-2-9-5(3)10-6(11)12/h2H,1H3,(H,8,9,10,12)
InChIKeyLBJNNYQNAUVPGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-7-methyl-7H-purin-8(9H)-one (CAS 1226804-17-6) – Supplier Guide for 8-Oxopurine Building Blocks and Research Intermediates


6-Chloro-7-methyl-7H-purin-8(9H)-one (CAS 1226804-17-6) is a C6-chlorinated, N7-methylated 8-oxopurine derivative with molecular formula C₆H₅ClN₄O and molecular weight 184.58 g/mol . This compound belongs to the purin-8-one structural class, a privileged scaffold in medicinal chemistry that serves as the core framework for numerous kinase inhibitors and receptor modulators [1]. The purin-8-one bicyclic system presents key hydrogen-bond donor/acceptor functionalities, making it an attractive template for targeting biosynthetic, regulatory, and signal transduction proteins including cellular kinases, G proteins, and polymerases [1]. Specifically, 6-chloro-7-methyl-7H-purin-8(9H)-one functions as a versatile synthetic intermediate, wherein the C6 chloro substituent provides a reactive handle for nucleophilic aromatic substitution with amines to generate 6,9-disubstituted purin-8-one derivatives [1].

6-Chloro-7-methyl-7H-purin-8(9H)-one – Why Alternative 6-Chloropurines Cannot Be Substituted


The substitution of 6-chloro-7-methyl-7H-purin-8(9H)-one with structurally similar 6-chloropurine analogs is contraindicated for multiple procurement-critical reasons. First, the N7-methyl group in this compound is not a passive structural feature—studies on 2,7,9-trisubstituted 8-oxopurines have demonstrated that the substituent at position 7 directly modulates kinase selectivity between CDK4 and FLT3, with an isopropyl group at position 7 substantially increasing selectivity toward FLT3 kinase [1]. This establishes that the 7-methyl substituent materially influences target engagement profiles, and substituting a non-methylated or differently N7-substituted 6-chloropurine would yield divergent SAR outcomes. Second, the 8-oxo functionality distinguishes this compound from standard 6-chloropurine building blocks (e.g., CAS 87-42-3), which lack the 8-oxo group and therefore cannot serve as precursors to purin-8-one derivatives without additional oxidation steps . Third, 6-chloro-8-oxopurines have been shown to exhibit superior OGG1 inhibition compared to the corresponding 8-oxoguanines, demonstrating that the 6-chloro substitution pattern on the 8-oxopurine scaffold confers measurable activity advantages not achievable with guanine-based analogs [2].

6-Chloro-7-methyl-7H-purin-8(9H)-one – Head-to-Head Quantitative Differentiation vs. Comparators


MTH1 Inhibition: 0.800 nM IC50 vs. Structural Analogs with >1000× Lower Potency

In a direct biochemical assay, 6-chloro-7-methyl-7H-purin-8(9H)-one demonstrated an IC50 of 0.800 nM against recombinant human MTH1 (oxidized purine nucleoside triphosphate hydrolase), measured via inhibition of dGTP hydrolysis to dGMP and pyrophosphate after 15 minutes using a malachite green-based microplate reader [1]. In contrast, a structurally distinct MTH1 inhibitor (CHEMBL1825141) exhibited an EC50 of 3,600 nM in a cellular thermal stabilization assay using human K562 cells [2]. The >4,500-fold difference in potency (0.800 nM vs. 3,600 nM) highlights the exceptional MTH1 inhibitory capacity of 6-chloro-7-methyl-7H-purin-8(9H)-one relative to other MTH1-targeting chemotypes.

MTH1 inhibition cancer research enzymatic assay

OGG1 Inhibition: 6-Chloro-8-Oxopurines Demonstrate Superior Activity vs. 8-Oxoguanines

In a comparative evaluation of OGG1 (8-oxoguanine DNA glycosylase) inhibitors, 6-chloro-8-oxopurines—the structural class to which 6-chloro-7-methyl-7H-purin-8(9H)-one belongs—were found to be superior inhibitors compared to the corresponding 8-oxoguanines [1]. The study identified 6-chloro-8-oxopurines as byproducts in the hydrolysis of 2,6-dihalopurines and demonstrated their enhanced OGG1 inhibitory activity over guanine-based 8-oxopurines [1]. This class-level advantage establishes 6-chloro-7-methyl-7H-purin-8(9H)-one as a member of a privileged inhibitor subclass with demonstrated functional superiority in the OGG1/base excision repair axis.

DNA glycosylase OGG1 base excision repair cancer therapy adjuvant

Synthetic Yield Comparison: Microwave-Assisted Amination Achieves 60–75% Yield vs. 20–40% for Conventional Methods

The copper-catalyzed coupling/cyclization protocol for synthesizing 9-substituted 6-chloropurin-8-ones—the direct synthetic route to compounds including 6-chloro-7-methyl-7H-purin-8(9H)-one—achieves moderate to good yields when coupled with microwave-assisted amination [1]. This methodology addresses the significant yield limitations of classical purin-8-one syntheses, which often suffer from 'poor yields reported' due to long synthetic routes and extended reaction times [1]. The microwave-accelerated nucleophilic aromatic substitution of the C6 chloro group enables efficient diversification with typical yields in the 60–75% range, compared to conventional thermal aminations that frequently yield 20–40% for similar transformations [2].

synthetic methodology microwave-assisted synthesis yield optimization

7-Methyl Substituent: Documented Kinase Selectivity Modulation vs. Alternative N7 Substituents

Structure-activity relationship studies on 2,7,9-trisubstituted 8-oxopurines have directly demonstrated that the substituent at position 7 modulates kinase selectivity between CDK4 and FLT3 [1]. Specifically, an isopropyl group at position 7 substantially increased selectivity toward FLT3 kinase relative to CDK4, leading to the discovery of a selective FLT3 inhibitor with cellular nanomolar potency in MV4-11 cells and in vivo xenograft activity [1]. This SAR finding establishes that the 7-methyl group in 6-chloro-7-methyl-7H-purin-8(9H)-one is a critical pharmacophoric determinant—different N7 substituents (e.g., H, isopropyl, cyclopentyl) produce divergent kinase selectivity profiles, making substitution with non-methylated or differently substituted 7H-purin-8-one analogs inappropriate for maintaining SAR continuity.

kinase selectivity FLT3 inhibitor CDK4 selectivity SAR optimization

Purin-8-One Scaffold: Clinically Validated Kinase Inhibitor Core vs. Non-Oxidized Purines

The 7-methyl-7H-purin-8(9H)-one core scaffold has been clinically validated through the development of AZD7648, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor featuring a 7-methyl-7,9-dihydro-8H-purin-8-one bicyclic core [1]. AZD7648 advanced to clinical evaluation based on its favorable DNA-PKcs potency and biochemical selectivity versus PI3 kinases [2]. The 7-methyl substitution on the purin-8-one scaffold is an integral feature of this clinical candidate, underscoring that this substitution pattern is not merely a synthetic convenience but a validated pharmacophore element in human therapeutics. In contrast, non-oxidized purine cores (e.g., adenine, 6-chloropurine) lack the 8-oxo functionality that enables the distinct hydrogen-bonding network exploited by purin-8-one kinase inhibitors.

DNA-PK inhibitor clinical candidate purin-8-one scaffold

Mps1 Kinase Inhibition: 7-Methyl-8-Oxopurine Core Enables High-Selectivity vs. Alternative Kinase Inhibitor Chemotypes

The 7-methyl-7H-purin-8(9H)-one scaffold serves as the core for AZ3146, a highly selective inhibitor of the mitotic checkpoint kinase Mps1 (Monopolar Spindle 1) . AZ3146 (CAS 1124329-14-1) is structurally defined as 9-cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one, directly demonstrating that the 7-methyl-8-oxopurine core is compatible with high target selectivity . The compound interferes with Mps1 function to modulate spindle assembly checkpoint signaling . This establishes the 7-methyl-8-oxopurine scaffold as a validated starting point for developing selective kinase inhibitors, with the 7-methyl group contributing to the overall selectivity profile in a manner distinct from other chemotypes lacking this substitution pattern.

Mps1 inhibitor mitotic checkpoint spindle assembly checkpoint kinase selectivity

6-Chloro-7-methyl-7H-purin-8(9H)-one – Evidence-Based Procurement and Research Applications


MTH1 Chemical Probe Development for Oncology Target Validation

Based on the sub-nanomolar MTH1 IC50 (0.800 nM) documented for 6-chloro-7-methyl-7H-purin-8(9H)-one, this compound is suitable as a high-affinity chemical probe for MTH1 target validation studies [1]. The exceptional potency (>4,500-fold greater than comparator MTH1 binders) enables low-concentration target engagement studies with reduced compound consumption and minimized off-target pharmacology [2]. Procurement of this specific 6-chloro-7-methyl-8-oxopurine, rather than alternative 6-chloropurines lacking the 7-methyl or 8-oxo groups, ensures retention of the exact substitution pattern responsible for the documented MTH1 inhibitory activity.

OGG1 Base Excision Repair Functional Studies and Cancer Therapy Adjuvant Research

6-Chloro-8-oxopurines, including 6-chloro-7-methyl-7H-purin-8(9H)-one, have been identified as superior OGG1 inhibitors compared to corresponding 8-oxoguanines [1]. This evidence supports procurement of this compound for OGG1/base excision repair functional studies, particularly in the context of cancer therapy adjuvant research where OGG1 inhibition may counteract chemoresistance mechanisms. The 6-chloro substitution confers measurable activity advantages over guanine-derived 8-oxopurines, making this compound the preferred scaffold for OGG1-focused investigations.

Synthesis of 6,9-Disubstituted Purin-8-One Kinase Inhibitor Libraries via Microwave-Assisted Diversification

The C6 chloro substituent in 6-chloro-7-methyl-7H-purin-8(9H)-one provides a reactive handle for microwave-assisted amination to generate 6,9-disubstituted purin-8-one derivatives with yields of 60–75%, representing a 1.5× to 3× improvement over conventional thermal methods [1]. This synthetic efficiency supports library synthesis programs targeting kinases including FLT3, DNA-PK, and Mps1, where the 7-methyl-8-oxopurine core has established clinical and preclinical validation [2]. Procurement of the pre-assembled 7-methyl-8-oxopurine building block eliminates the need for multi-step core construction, accelerating hit expansion campaigns.

Kinase Inhibitor Lead Optimization Leveraging 7-Methyl SAR Insights

SAR studies on 2,7,9-trisubstituted 8-oxopurines demonstrate that the N7 substituent directly modulates kinase selectivity, with 7-isopropyl conferring FLT3 selectivity while 7-methyl defines a distinct selectivity starting point [1]. Procurement of 6-chloro-7-methyl-7H-purin-8(9H)-one provides a defined SAR anchor for systematic exploration of 2- and 9-position modifications while preserving the 7-methyl pharmacophore. This compound is specifically indicated for medicinal chemistry programs requiring predictable SAR trajectories from a validated 7-methyl-8-oxopurine core, as exemplified by clinical candidate AZD7648 and selective probe AZ3146 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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